Product packaging for 7-Azaspiro[3.5]nonane-7-carbonyl chloride(Cat. No.:CAS No. 1935478-27-5)

7-Azaspiro[3.5]nonane-7-carbonyl chloride

Cat. No.: B2561299
CAS No.: 1935478-27-5
M. Wt: 187.67
InChI Key: GDPNSBOPZVTDNH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Spirocyclic Architectures in Chemical Research

Nitrogen-containing spirocyclic architectures are a class of organic compounds characterized by two rings sharing a single common atom, with at least one of the rings containing a nitrogen atom. These structures have garnered significant attention in chemical research, particularly in the field of medicinal chemistry. The rigid, three-dimensional framework imparted by the spirocyclic core provides a unique conformational constraint on the molecule. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in the design of new therapeutic agents.

The incorporation of a nitrogen atom within the spirocyclic system introduces a site for hydrogen bonding and potential salt formation, which can favorably influence a molecule's solubility and pharmacokinetic profile. Furthermore, the non-planar nature of spirocycles allows for the exploration of a broader chemical space compared to their linear or planar counterparts, a concept often referred to as "escaping flatland" in drug discovery. Derivatives of the 7-azaspiro[3.5]nonane scaffold, for instance, have been investigated for their potential as agonists for G-protein coupled receptors (GPCRs), highlighting the therapeutic relevance of this structural class. nih.gov

Strategic Importance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that feature a -COCl functional group. They are highly reactive derivatives of carboxylic acids and serve as exceptionally versatile intermediates in a multitude of organic transformations. The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This inherent reactivity makes acyl chlorides ideal precursors for the synthesis of a wide array of other carboxylic acid derivatives, including esters, amides, and anhydrides. The reaction with a nucleophile typically proceeds through a nucleophilic acyl substitution mechanism, where the chloride ion acts as an excellent leaving group. This efficiency and versatility have cemented the role of acyl chlorides as indispensable tools in the synthetic organic chemist's arsenal (B13267) for constructing complex molecules, ranging from pharmaceuticals to advanced materials.

Contextualization of 7-Azaspiro[3.5]nonane-7-carbonyl Chloride within Contemporary Organic Chemistry

This compound stands at the intersection of the aforementioned structural classes, embodying both the desirable three-dimensional architecture of a nitrogen-containing spirocycle and the synthetic utility of an acyl chloride. This unique combination makes it a valuable building block in contemporary organic chemistry, particularly for the synthesis of novel amides and esters that incorporate the 7-azaspiro[3.5]nonane moiety.

While detailed research findings on this specific compound are not extensively documented in publicly available literature, its strategic importance can be inferred from the numerous studies on related 7-azaspiro[3.5]nonane derivatives. The acyl chloride functionality provides a reactive handle to readily couple the spirocyclic core with a diverse range of amines and alcohols, thereby facilitating the rapid generation of libraries of new compounds for screening in drug discovery and materials science. The parent 7-azaspiro[3.5]nonane structure is a recognized scaffold in medicinal chemistry, and the carbonyl chloride derivative represents a key intermediate for its further elaboration.

Physicochemical Properties

The specific physicochemical properties of this compound are not widely reported, which is often the case for highly reactive synthetic intermediates that are typically generated and used in situ. However, based on its chemical structure and the general properties of acyl chlorides, certain characteristics can be predicted.

PropertyValue
CAS Number 1935478-27-5
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in aprotic organic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107), and toluene.
Reactivity Highly reactive towards nucleophiles, particularly water and protic solvents.

Synthesis and Reactivity

The synthesis of this compound would typically proceed from its corresponding carboxylic acid, 7-Azaspiro[3.5]nonane-7-carboxylic acid. This transformation is a standard procedure in organic synthesis.

Common chlorinating agents for this purpose include:

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂)

Phosphorus pentachloride (PCl₅)

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane or toluene. The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a common choice for a mild and effective conversion.

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Amines to Form Amides: The reaction with primary or secondary amines is typically rapid and exothermic, yielding the corresponding 7-azaspiro[3.5]nonane-7-carboxamides. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct.

Reaction with Alcohols to Form Esters: Similarly, alcohols react with this compound to form esters. These reactions are often carried out in the presence of a base to scavenge the HCl produced.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block for introducing the 7-azaspiro[3.5]nonane moiety into larger molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery.

The ability to readily form stable amide and ester linkages allows for the systematic modification of lead compounds, enabling the exploration of structure-activity relationships (SAR). By coupling the spirocyclic core with various amines and alcohols, chemists can fine-tune the physicochemical and pharmacological properties of a molecule to enhance its efficacy, selectivity, and pharmacokinetic profile. The resulting amides and esters containing the 7-azaspiro[3.5]nonane scaffold have been investigated for a range of biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B2561299 7-Azaspiro[3.5]nonane-7-carbonyl chloride CAS No. 1935478-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonane-7-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNSBOPZVTDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(CC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 7 Azaspiro 3.5 Nonane Core and Its Carbonyl Chloride Derivative

Strategies for the Construction of the 7-Azaspiro[3.5]nonane Scaffold

Cyclopropanation Approaches for Spirocyclic Azetidines and Related Systems

While direct cyclopropanation to form the 7-azaspiro[3.5]nonane core is not extensively documented, the principles of cyclopropanation are fundamental in the synthesis of strained ring systems, including spirocyclic azetidines. This method typically involves the reaction of an alkene with a carbene or carbenoid. In the context of synthesizing related spirocyclic azetidines, a common strategy involves the [2+2] cycloaddition of a ketene (B1206846) with an appropriate alkene, followed by further functional group manipulation. For instance, the synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones, which are then reduced to the corresponding azetidines. nih.gov

Another relevant approach is the 1,3-dipolar cycloaddition reaction. For example, the reaction of methyl 2-(azetidin-3-ylidene)acetate with various imines, catalyzed by silver, can yield spirocyclic systems containing an azetidine (B1206935) ring. researchgate.netwhiterose.ac.uk These methodologies, while not directly yielding the 7-azaspiro[3.5]nonane skeleton, highlight the potential of cycloaddition strategies in the construction of spiro-fused azetidines.

Ring Expansion Reactions in the Formation of Spiro[3.5]nonane Ring Systems

Ring expansion reactions offer a powerful tool for the synthesis of spirocyclic systems, including those containing the spiro[3.5]nonane framework. These reactions typically involve the expansion of a smaller ring fused to a spiro center. For instance, the ring expansion of 3-oxetanone-derived spirocycles has been shown to be a facile method for the synthesis of saturated nitrogen heterocycles. unifr.ch

Oxidative Cyclization Routes for Substituted Azaspiro[3.5]nonanes

Oxidative cyclization represents another viable strategy for the formation of spirocyclic nitrogen-containing heterocycles. This approach typically involves the oxidation of a suitably functionalized precursor to generate a reactive intermediate that undergoes intramolecular cyclization.

A pertinent example, although not directly yielding the 7-azaspiro[3.5]nonane core, is the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides to produce spiro[cycloalkane-1,3'-indoline]-2,2'-diones. nii.ac.jp This reaction proceeds through a 5-exo radical cyclization. Similarly, transition-metal-free oxidative cyclization reactions of enynals have been developed to synthesize α-pyrone derivatives through the formation of two C-O bonds. rsc.org The principles of these oxidative cyclization reactions could potentially be adapted for the synthesis of the 7-azaspiro[3.5]nonane scaffold from a suitably designed acyclic or monocyclic precursor.

Radical-Mediated Bicyclization for Azaspirocyclic Skeletons

Radical-mediated bicyclization has emerged as a powerful method for the construction of complex cyclic and bicyclic systems. This approach involves the generation of a radical species that undergoes a cascade of intramolecular cyclizations to form the desired ring system.

While a direct synthesis of 7-azaspiro[3.5]nonane via this method is not explicitly described, the synthesis of the analogous 1-azaspiro[4.4]nonane derivatives has been successfully achieved through a domino radical bicyclization. nih.govacs.orgnih.govfigshare.com This process involves the formation and capture of alkoxyaminyl radicals. The starting materials for this reaction are O-benzyl oxime ethers containing a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety. The bicyclization is initiated by radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and is promoted by Bu₃SnH. nih.govacs.org This methodology demonstrates the potential of radical cyclization cascades in constructing azaspirocyclic skeletons.

Multi-Step Linear Syntheses of Functionalized Azaspiro[3.5]nonanes

Multi-step linear synthesis remains a cornerstone for the construction of complex molecules like functionalized 7-azaspiro[3.5]nonanes. A notable example is the synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. researchgate.net The synthesis of the key 7-azaspiro[3.5]nonane intermediate in this work is a multi-step process that begins with commercially available starting materials.

The general synthetic approach involves the initial construction of a suitably functionalized piperidine (B6355638) ring, followed by the annulation of the cyclobutane (B1203170) ring to form the spirocyclic core. A representative synthetic sequence is outlined below:

StepReactant(s)Reagent(s) and ConditionsProduct
1Commercially available piperidine derivativeProtection of the nitrogen atomN-protected piperidine
2N-protected piperidineSeries of reactions to introduce a functional group for cyclobutane ring formationFunctionalized N-protected piperidine
3Functionalized N-protected piperidineIntramolecular cyclizationN-protected 7-azaspiro[3.5]nonane
4N-protected 7-azaspiro[3.5]nonaneDeprotection7-Azaspiro[3.5]nonane

This linear approach allows for the introduction of various substituents on both the piperidine and cyclobutane rings, providing access to a library of functionalized 7-azaspiro[3.5]nonane derivatives.

Introduction of the Carbonyl Chloride Moiety at the 7-Position

The final step in the synthesis of the target compound is the introduction of the carbonyl chloride moiety at the nitrogen atom of the 7-azaspiro[3.5]nonane core. This transformation is typically achieved by reacting the secondary amine of the 7-azaspiro[3.5]nonane with a phosgene (B1210022) equivalent.

Common reagents for this conversion include phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (B27547) (bis(trichloromethyl)carbonate). Triphosgene is often preferred as it is a safer, solid alternative to the highly toxic phosgene gas. researchgate.net The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction is as follows:

7-Azaspiro[3.5]nonane + Phosgene Equivalent → 7-Azaspiro[3.5]nonane-7-carbonyl chloride

The resulting this compound is a reactive intermediate that can be used to introduce a variety of substituents at the 7-position through reaction with nucleophiles such as amines, alcohols, and phenols.

Conversion from Corresponding Carboxylic Acid Precursors (General Principles)

The most common and direct route to this compound is through the activation of its corresponding carboxylic acid precursor, 7-Azaspiro[3.5]nonane-7-carboxylic acid. This transformation is a staple in organic synthesis and can be achieved using a range of chlorinating agents. The general principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion.

Commonly employed reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents are highly effective and produce volatile byproducts, which simplifies the purification of the desired acid chloride.

Table 1: Common Chlorinating Agents for Carboxylic Acid to Acid Chloride Conversion

ReagentFormulaByproductsTypical Conditions
Thionyl chlorideSOCl₂SO₂, HClNeat or in an inert solvent (e.g., DCM, toluene), often at reflux.
Oxalyl chloride(COCl)₂CO, CO₂, HClInert solvent (e.g., DCM, THF) with a catalytic amount of DMF at room temperature.

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. In contrast, the reaction with oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), proceeds through a Vilsmeier intermediate. Both methods are generally high-yielding and applicable to a wide range of carboxylic acids, including the N-protected 7-azaspiro[3.5]nonane-7-carboxylic acid.

Direct Chlorination Methods for Amine-Derived Carbonyl Species

Direct chlorination methods offer an alternative pathway, potentially bypassing the isolation of the carboxylic acid intermediate. These methods typically involve the reaction of the parent amine, 7-azaspiro[3.5]nonane, with a phosgene equivalent. Phosgene (COCl₂) itself is a highly toxic gas, leading to the development of safer, liquid or solid phosgene surrogates such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).

In this approach, the secondary amine of the 7-azaspiro[3.5]nonane core acts as a nucleophile, attacking the phosgene equivalent. The subsequent elimination of chloride and other byproducts yields the desired carbonyl chloride. This method is particularly useful for the direct conversion of amines to carbamoyl (B1232498) chlorides. Careful control of stoichiometry is crucial to avoid the formation of undesired urea (B33335) byproducts from the reaction of the newly formed carbonyl chloride with another molecule of the starting amine.

Formation via Activated Ester or Carbonyldiimidazole Intermediates

The synthesis of this compound can also proceed through the formation of activated intermediates, such as activated esters or by using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). These methods offer milder reaction conditions compared to direct chlorination with aggressive reagents.

Activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, can be prepared from the corresponding carboxylic acid. While these activated esters are primarily used for amide bond formation, they represent a stable, isolable intermediate that could potentially be converted to the carbonyl chloride under specific conditions, although this is a less common route.

A more direct approach involves the use of CDI. The reaction of 7-azaspiro[3.5]nonane-7-carboxylic acid with CDI forms a highly reactive acyl-imidazole intermediate. This intermediate can then react with a source of chloride, such as hydrogen chloride, to generate the final this compound. This two-step, one-pot procedure provides a convenient method for the preparation of the target compound under relatively mild conditions.

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, scalability, and selectivity of the synthesis of 7-azaspiro[3.5]nonane derivatives, advanced synthetic techniques are increasingly being employed. These methods address key challenges in the construction of the spirocyclic core and its subsequent functionalization.

Application of Flow Chemistry for Enhanced Scalability

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for scalability and safety. nih.gov The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For the synthesis of azaspirocycles, flow chemistry can be particularly beneficial in managing exothermic reactions and handling hazardous reagents. The modularity of flow systems also enables the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. This approach is well-suited for the large-scale production of the 7-azaspiro[3.5]nonane core, a critical precursor for the carbonyl chloride derivative.

Chemo- and Regioselectivity in Spirocenter Formation

The construction of the spirocyclic core of 7-azaspiro[3.5]nonane presents challenges in controlling chemo- and regioselectivity. The formation of the spirocenter, the quaternary carbon atom shared by both rings, requires careful selection of synthetic strategy and reaction conditions. Various methodologies, such as intramolecular cyclization reactions, ring-closing metathesis, and cycloaddition reactions, have been utilized to construct the azaspiro[3.5]nonane framework.

Achieving high regioselectivity is paramount to ensure the formation of the desired 7-azaspiro[3.5]nonane isomer over other possible spirocyclic structures. The choice of starting materials, protecting groups, and catalysts plays a crucial role in directing the cyclization to the desired position. For instance, the strategic placement of functional groups on the precursors can guide the intramolecular reaction to selectively form the six-membered piperidine ring fused at the desired position of the cyclobutane ring.

Stereochemical Control in the Synthesis of Azaspiro[3.5]nonane Derivatives

The introduction of stereocenters into the 7-azaspiro[3.5]nonane scaffold is of significant interest for applications in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. Stereochemical control can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

For substituted 7-azaspiro[3.5]nonane derivatives, controlling the relative and absolute stereochemistry of the substituents is a key synthetic challenge. Diastereoselective reactions can be employed to control the orientation of substituents on the spirocyclic core. Furthermore, enantioselective methods, such as asymmetric hydrogenation or alkylation, can be used to prepare enantiomerically pure 7-azaspiro[3.5]nonane building blocks. The development of stereocontrolled synthetic routes is crucial for accessing specific stereoisomers of this compound and its derivatives for biological evaluation. nih.gov

Chemical Reactivity and Mechanistic Studies of 7 Azaspiro 3.5 Nonane 7 Carbonyl Chloride

Acylating Properties and Nucleophilic Reactivity

7-Azaspiro[3.5]nonane-7-carbonyl chloride possesses a reactive acyl chloride functional group, which is responsible for its characteristic acylating properties. This reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

Reactions with Alcohols, Amines, and Thiols to Form Esters, Amides, and Thioesters

As a typical acyl chloride, this compound is expected to react readily with a variety of nucleophiles. These reactions are fundamental in organic synthesis for the formation of esters, amides, and thioesters. researchgate.netmdpi.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.

The reaction with alcohols yields the corresponding carbamate (B1207046) esters. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

Similarly, the reaction with amines leads to the formation of urea (B33335) derivatives. This reaction is generally fast and efficient, often proceeding at room temperature. The stoichiometry of the amine is crucial, as a second equivalent is required to quench the HCl formed, or an auxiliary base can be used.

Thiols react with this compound to produce thiocarbamate esters. These reactions often require conditions similar to those for alcohols, utilizing a base to drive the reaction to completion.

Table 1: General Acylation Reactions of this compound

NucleophileProduct Functional GroupGeneral Reaction Scheme
Alcohol (R-OH)Carbamate EsterThis compound + R-OH → 7-Azaspiro[3.5]nonane-7-carboxylate-R + HCl
Amine (R-NH₂)Urea DerivativeThis compound + 2 R-NH₂ → N-R-7-Azaspiro[3.5]nonane-7-carboxamide + R-NH₃Cl
Thiol (R-SH)Thiocarbamate EsterThis compound + R-SH → 7-Azaspiro[3.5]nonane-7-carbothioate-S-R + HCl

Friedel-Crafts Acylation and Related Electrophilic Substitutions (if applicable)

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com

Theoretically, this compound could undergo Friedel-Crafts acylation with aromatic compounds. However, the presence of the nitrogen atom within the spirocyclic system introduces a potential complication. The Lewis acid catalyst could coordinate with the lone pair of electrons on the nitrogen atom of the 7-azaspiro[3.5]nonane moiety. This interaction would form a complex, potentially deactivating the catalyst and hindering its ability to activate the acyl chloride. libretexts.org Therefore, the feasibility and efficiency of Friedel-Crafts acylation with this specific compound would depend on the reaction conditions and the relative basicity of the nitrogen atom and the carbonyl oxygen.

Role as an Activated Carbamoylating Agent

Carbamoylating agents are compounds that introduce a carbamoyl (B1232498) group (-C(O)NR₂) into a molecule. nih.gov Acyl chlorides derived from secondary amines, such as this compound, are effectively activated carbamoylating agents. The chloride is a good leaving group, facilitating the transfer of the 7-azaspiro[3.5]nonane-7-carbonyl moiety to a nucleophile.

This reactivity is particularly relevant in the synthesis of pharmaceuticals and other biologically active molecules, where the introduction of a carbamoyl group can significantly influence the compound's properties. The spirocyclic nature of the 7-azaspiro[3.5]nonane scaffold can impart conformational rigidity, which is often a desirable feature in drug design.

Reactivity Pertaining to the Spirocyclic Amine Moiety

N-Substituted Product Formation and Reaction Pathways

While the primary reactive site is the acyl chloride, the nitrogen atom of the 7-azaspiro[3.5]nonane ring can also participate in reactions, particularly after the acyl chloride has reacted or been transformed. For instance, if the carbonyl group is reduced, the resulting secondary amine can undergo various N-substitution reactions. These can include alkylation, arylation, and acylation, leading to a diverse range of N-substituted 7-azaspiro[3.5]nonane derivatives. The formation of such derivatives is a key strategy in the development of novel compounds with potential applications in medicinal chemistry. nih.gov

Stability of the Spiro[3.5]nonane Ring System under Various Reaction Conditions

The spiro[3.5]nonane ring system, consisting of a cyclobutane (B1203170) ring and a piperidine (B6355638) ring sharing a single carbon atom, is generally considered to be a stable scaffold. nih.gov Spirocyclic structures are often incorporated into drug candidates to introduce three-dimensionality and conformational rigidity. The stability of this ring system is crucial for its utility as a building block in organic synthesis.

Under typical reaction conditions for acylation, such as those involving mild bases and nucleophiles at or below room temperature, the spiro[3.5]nonane framework is expected to remain intact. However, like other strained ring systems, particularly the cyclobutane portion, it could be susceptible to ring-opening or rearrangement reactions under harsh conditions, such as high temperatures, strong acids or bases, or in the presence of certain transition metal catalysts. nih.gov The inherent ring strain of the cyclobutane moiety, though moderate, is a potential site of reactivity under forcing conditions.

Table 2: Summary of Reactivity and Stability

MoietyType of ReactivityStability Considerations
Carbonyl ChlorideAcylation, CarbamoylationHighly reactive towards nucleophiles.
Spirocyclic Amine (as part of the carbamoyl group)Generally unreactive due to the electron-withdrawing carbonyl group. Can become reactive upon modification of the carbonyl.The spiro[3.5]nonane ring system is generally stable under standard synthetic conditions. Potential for ring strain-driven reactions under harsh conditions.

Investigations into Potential Ring Opening Reactions or Rearrangements

The spirocyclic core of 7-Azaspiro[3.5]nonane is generally stable. However, under specific conditions, particularly with the influence of the reactive carbonyl chloride group, ring-opening or rearrangement reactions could be envisaged, although such transformations are not widely reported for this specific compound. In analogous systems, such as highly strained aziridines, the reaction with acid chlorides can lead to ring opening. bioorg.org This proceeds through the formation of an activated aziridinium (B1262131) ion, which is then susceptible to nucleophilic attack by the chloride ion, resulting in the cleavage of a carbon-nitrogen bond. bioorg.org

While the 7-azaspiro[3.5]nonane ring system is significantly less strained than an aziridine (B145994) ring, the possibility of intramolecular reactions, especially under harsh conditions or with specific catalysts, cannot be entirely ruled out. For instance, a reaction could theoretically be initiated by the carbonyl group activating a bond within the spirocyclic framework, leading to a rearranged product. However, without specific experimental studies on this compound, such potential reactions remain speculative.

Mechanistic Insights into Key Transformations

The primary transformations involving this compound are acylation and derivatization reactions, driven by the electrophilic nature of the carbonyl carbon.

The most common reaction of this compound is nucleophilic acyl substitution. This proceeds via a well-established addition-elimination mechanism. youtube.comlibretexts.org The carbon atom of the carbonyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org

The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. youtube.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed.

In the subsequent step, the tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is an excellent leaving group. libretexts.orgyoutube.com Finally, if the nucleophile was initially protonated (e.g., water, alcohol, or an amine), a deprotonation step occurs to yield the final acylated product and hydrochloric acid. libretexts.orgyoutube.com

This general mechanism is applicable to a wide range of nucleophiles, as illustrated in the following table:

Nucleophile (Nu-H)Product
Water (H₂O)7-Azaspiro[3.5]nonane-7-carboxylic acid
Alcohol (R-OH)Ester
Amine (R-NH₂)Amide

This table illustrates the expected products from the reaction of this compound with various nucleophiles based on the general nucleophilic addition-elimination mechanism.

The pathways of reactions involving acyl chlorides like this compound can be significantly influenced by the choice of solvent and the presence of catalysts.

Solvent Effects: The solvent can affect the rate and outcome of acylation reactions. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are often employed as they can solvate the charged intermediates and transition states, potentially accelerating the reaction. google.com In contrast, protic solvents like water or alcohols can act as nucleophiles themselves, leading to hydrolysis or alcoholysis products.

Catalytic Effects: Catalysts are frequently used to enhance the reactivity of acyl chlorides, especially in reactions with weak nucleophiles.

Lewis Acids: In Friedel-Crafts acylation reactions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is essential. khanacademy.orgyoutube.com The Lewis acid coordinates with the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by an aromatic ring. youtube.com

Transition Metals: Transition metal catalysts, particularly palladium complexes, can mediate a variety of transformations of acid chlorides. nih.gov These can involve oxidative addition of the palladium into the carbon-chlorine bond, leading to acylpalladium intermediates that can participate in cross-coupling reactions. nih.gov While these are powerful synthetic tools, their application to this compound would depend on the desired transformation.

The following table summarizes the role of different catalysts in reactions involving acyl chlorides:

Catalyst TypeExampleRole in Reaction
Lewis AcidAlCl₃Increases electrophilicity of the carbonyl carbon in Friedel-Crafts acylation. youtube.com
Transition MetalPd(0) complexesEnables cross-coupling and carbonylation/decarbonylation reactions. nih.gov

This table provides a general overview of the influence of catalysts on the reaction pathways of acyl chlorides.

While specific computational studies on this compound were not identified in the available literature, computational chemistry offers powerful tools for understanding the mechanisms of related reactions. Quantum mechanical calculations can be used to model the geometries and energies of reactants, products, transition states, and intermediates.

For a typical nucleophilic acyl substitution reaction, computational studies would likely focus on:

The energy barrier for the formation of the tetrahedral intermediate. This would provide insight into the reaction kinetics.

The stability of the tetrahedral intermediate. A more stable intermediate would suggest a more favorable reaction pathway.

The potential energy surface for the elimination of the chloride ion.

Such studies could also be employed to investigate the feasibility of potential ring-opening or rearrangement reactions by comparing the activation energies for these pathways with that of the standard acylation reaction. In the absence of direct experimental data, computational modeling can provide valuable predictions about the reactivity and mechanistic pathways of this compound.

Derivatization Strategies and Applications in Organic Synthesis

Design and Synthesis of Functionalized 7-Azaspiro[3.5]nonane Derivatives

The functionalization of the 7-azaspiro[3.5]nonane core is a primary strategy for exploring its chemical space and developing new compounds with tailored properties. The carbonyl chloride group provides a reactive handle for a variety of chemical transformations.

Preparation of Amide and Carbamate (B1207046) Analogues for Structural Diversification

The reaction of 7-azaspiro[3.5]nonane-7-carbonyl chloride with primary or secondary amines is a straightforward and efficient method for the synthesis of a wide range of amide derivatives. Similarly, reaction with alcohols or phenols in the presence of a base yields the corresponding carbamate analogues. These reactions are fundamental for structural diversification, allowing for the introduction of various "capping" groups onto the nitrogen atom of the spirocycle. This approach has been successfully utilized in the development of novel G protein-coupled receptor 119 (GPR119) agonists. nih.gov In one such study, a library of compounds was generated by modifying the piperidine (B6355638) N-capping group (referred to as R²) to optimize biological activity. nih.gov This diversification is crucial in structure-activity relationship (SAR) studies, where systematic changes to a molecule's periphery help to identify key interactions with biological targets.

Table 1: Examples of Amide and Carbamate Linkages for Structural Diversification

Linkage Type Reactant Resulting Functional Group Purpose in Synthesis
Amide Primary/Secondary Amine -C(O)NR¹R² Introduction of diverse substituents for SAR studies.

Introduction of Variable Substituents at Peripheral Positions of the Spirocycle

Beyond modifying the nitrogen atom, synthetic strategies also focus on introducing a variety of substituents at other positions of the spirocyclic framework. This allows for the fine-tuning of a molecule's steric and electronic properties. In the synthesis of GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold, researchers systematically optimized an aryl group (referred to as R³) appended to the core structure. nih.gov This optimization led to the identification of compounds with significantly enhanced potency and favorable pharmacokinetic profiles. nih.gov The ability to introduce diverse functional groups, such as halogens, alkyls, and alkoxy groups, onto peripheral positions is essential for modulating properties like lipophilicity, metabolic stability, and target-binding affinity.

Table 2: Impact of Peripheral Substituents on GPR119 Agonist Potency

Compound ID (Example) Peripheral Aryl Group (R³) Key Feature Outcome

| 54g | Optimized Aryl Moiety | Specific substitution pattern | Identified as a potent GPR119 agonist with a desirable pharmacokinetic profile. nih.gov |

Multicomponent Reactions Incorporating the 7-Azaspiro[3.5]nonane Scaffold

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product that contains portions of all starting materials. researchgate.netnih.gov This approach offers significant advantages, including high atom economy, reduced waste, and the rapid generation of molecular diversity. acsgcipr.org The 7-azaspiro[3.5]nonane scaffold, typically after conversion from its carbonyl chloride form to the parent amine, is an ideal candidate for use in MCRs.

Well-known MCRs such as the Ugi and Passerini reactions could incorporate the 7-azaspiro[3.5]nonane amine as the amine component. nih.gov This strategy allows for the one-pot assembly of complex, amide-containing structures, significantly accelerating the discovery of novel chemotypes. nih.gov The versatility of MCRs enables the creation of diverse chemical libraries from a common spirocyclic core, making it a highly efficient strategy in drug discovery campaigns. researchgate.netbeilstein-journals.org

Utility as a Core Building Block for Complex Molecules

The unique three-dimensional structure of the 7-azaspiro[3.5]nonane moiety makes it an attractive core for the construction of more elaborate and biologically relevant molecules.

Precursor in the Synthesis of Biologically Relevant Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are fundamental components of a vast number of pharmaceuticals. frontiersin.orgnih.gov Approximately 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. frontiersin.org The 7-azaspiro[3.5]nonane scaffold serves as a valuable precursor for synthesizing such biologically active molecules. A notable example is its use in the creation of potent and selective GPR119 agonists, which have shown therapeutic potential in preclinical models of diabetes. nih.gov The synthesis of these complex heterocyclic agents demonstrates the utility of the spirocycle as a foundational element for molecules designed to interact with specific biological targets. nih.gov

Integration into Polycyclic Frameworks for Enhanced Molecular Complexity

The derivatives of 7-azaspiro[3.5]nonane can be further elaborated to construct polycyclic systems, thereby increasing molecular complexity and rigidity. Functional groups introduced via the strategies described in section 4.1 can serve as handles for subsequent intramolecular cyclization reactions. For instance, a substituent introduced at a peripheral position could undergo a ring-closing reaction (such as a Heck coupling, ring-closing metathesis, or Friedel-Crafts reaction) with another part of the molecule. This would forge a new ring fused or bridged to the original spirocyclic core. Such strategies are employed to create novel, three-dimensional structures that can explore new regions of chemical space and potentially lead to compounds with improved selectivity and efficacy.

Approaches for Diversity-Oriented Synthesis (DOS) Utilizing the Spiro[3.5]nonane Moiety

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules, which can be invaluable in the discovery of new biologically active compounds. nih.gov Unlike target-oriented synthesis, which focuses on the creation of a single molecule, DOS aims to efficiently generate a wide range of molecular architectures from a common starting material. cam.ac.uk The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane moiety makes it an excellent starting point for DOS, allowing for the exploration of novel areas of chemical space. acs.orgcam.ac.uk A "top-down" approach, where a complex, sp3-rich core like a derivative of 7-azaspiro[3.5]nonane is systematically remodeled, is a particularly effective strategy. researchgate.netwhiterose.ac.uk This approach can be categorized into three main strategies: ring addition, ring cleavage, and ring expansion.

A hypothetical starting point for such a synthesis could be a functionalized 7-azaspiro[3.5]nonane derivative, for instance, one incorporating an enone functionality, which provides a reactive handle for a variety of transformations. The carbonyl group of the this compound could be used to introduce a variety of substituents, further increasing the potential for diversity.

Scaffold Diversification through Ring Addition Reactions

Ring addition reactions offer a straightforward method to increase the complexity of the spiro[3.5]nonane core by introducing new ring systems. The presence of reactive functional groups, such as an enone, on the spirocyclic framework allows for a range of cycloaddition and annulation reactions. For example, a [3+2] cycloaddition using an in-situ generated azomethine ylide can lead to the formation of a new pyrrolidine (B122466) ring fused to the cyclohexane (B81311) portion of the spiro[3.5]nonane scaffold. researchgate.net Similarly, reaction with reagents like tosylmethyl isocyanide (TosMIC) can be employed to construct pyrrole (B145914) rings. whiterose.ac.uk

These reactions generate novel polycyclic scaffolds with a high degree of stereochemical complexity. The specific outcomes of these reactions, including the stereochemistry of the products, can often be controlled by the choice of reagents and reaction conditions.

Table 1: Examples of Ring Addition Reactions for DOS of Spiro[3.5]nonane Derivatives
Starting Material Functional GroupReagent(s)Reaction TypeResulting Scaffold
EnoneAzomethine Ylide (from glycine (B1666218) ester and aldehyde)[3+2] CycloadditionFused Pyrrolidine
EnoneTosylmethyl isocyanide (TosMIC), BaseAnnulationFused Pyrrole
EnoneDanishefsky's DieneDiels-Alder ReactionFused Cyclohexenone

Scaffold Diversification through Ring Cleavage Reactions

Ring cleavage strategies provide a powerful means to dramatically alter the topology of the spiro[3.5]nonane scaffold, leading to novel, non-spirocyclic structures. researchgate.net Specific bonds within the core structure can be selectively broken to reveal new functionalities and molecular shapes. For instance, ozonolysis of an alkene functionality, which could be introduced into the cyclohexane ring, would cleave the ring to produce a dicarbonyl compound. This intermediate could then be subjected to further reactions to generate a variety of linear or macrocyclic structures.

Another approach involves the cleavage of a lactam that could be incorporated into the spirocyclic framework. Reductive cleavage of a lactam using a strong reducing agent like lithium aluminum hydride would yield a diamine, effectively opening one of the rings and providing points for further diversification. researchgate.netwhiterose.ac.uk

Table 2: Examples of Ring Cleavage Reactions for DOS of Spiro[3.5]nonane Derivatives
Starting Material Functional GroupReagent(s)Reaction TypeResulting Scaffold
Alkene1. O₃; 2. Reductive workup (e.g., Zn/H₂O)OzonolysisAcyclic Dicarbonyl
LactamLithium Aluminum Hydride (LiAlH₄)Reductive CleavageAcyclic Diamine
1,2-DiolSodium Periodate (NaIO₄)Oxidative CleavageAcyclic Dialdehyde

Scaffold Diversification through Ring Expansion Reactions

Ring expansion reactions are a valuable tool in DOS for accessing larger, often synthetically challenging, ring systems from the spiro[3.5]nonane core. nuph.edu.ua These reactions can be used to convert the existing rings into larger carbocycles or heterocycles, thereby generating significant skeletal diversity. mdpi.com A classic example is the Beckmann rearrangement of a ketoxime derived from a ketone on the cyclohexane ring. whiterose.ac.uk This reaction would lead to the formation of a lactam, expanding the six-membered ring to a seven-membered one.

Another strategy could involve the reaction of a cyclic ketone with a diazoalkane, such as diazomethane, which can lead to a one-carbon ring expansion. These methods allow for the systematic modification of ring size, providing access to a range of novel spirocyclic and fused ring systems. nih.gov

Table 3: Examples of Ring Expansion Reactions for DOS of Spiro[3.5]nonane Derivatives
Starting Material Functional GroupReagent(s)Reaction TypeResulting Scaffold
Ketone1. Hydroxylamine; 2. Acid catalyst (e.g., H₂SO₄)Beckmann RearrangementSpirocyclic Lactam (7-membered ring)
KetoneDiazomethane (CH₂N₂)Tiffeneau-Demjanov RearrangementRing-Expanded Ketone (7-membered ring)
Spirocyclopropyl KetoneLewis Acid (e.g., MgI₂)(3+2) AnnulationSpiro[pyrrolidin-3,3'-oxindole] type

By employing these varied derivatization strategies, a library of compounds with significant structural diversity can be generated from a single spiro[3.5]nonane-based precursor. The resulting molecules, with their high sp3-character and complex three-dimensional shapes, are well-suited for screening in drug discovery programs to identify novel therapeutic agents. acs.orgresearchgate.net

Role in Medicinal Chemistry and Chemical Biology Research

Azaspirocycles as Privileged Scaffolds in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, often unrelated, biological targets, serving as a foundation for developing a variety of bioactive compounds. nih.govnih.gov Azaspirocycles have emerged as a prominent class of privileged scaffolds due to their inherent structural and physicochemical properties. bldpharm.com Their utility has evolved from a specific design strategy to a fundamental component in various lead generation platforms. nih.gov

The incorporation of azaspirocyclic moieties is a recognized strategy for optimizing the properties of drug candidates. These scaffolds introduce a higher fraction of sp³-hybridized carbons, a characteristic associated with an increased probability of clinical success. bldpharm.com This structural complexity allows for the precise positioning of substituents in three-dimensional space, which is crucial for achieving complementary interactions with biological targets. bldpharm.com

One key advantage is the ability to modulate physicochemical properties. For instance, replacing traditional ring systems like piperidine (B6355638) or morpholine (B109124) with azaspirocycles can alter a molecule's lipophilicity. Studies have shown that replacing a piperazine (B1678402) with a 2,6-diazaspiro[3.3]heptane can lead to a decrease in the distribution coefficient (logD), a counterintuitive effect given the addition of a carbon atom, which is often rationalized by an increase in basicity. nih.govacs.org In the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), exchanging a morpholine ring for diverse azaspirocycles successfully lowered logD values and improved metabolic stability. bldpharm.com This demonstrates the scaffold's role in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

This conformational restriction provides a predictable vector for orienting functional groups, which can be critical for establishing specific interactions within a receptor's binding pocket. researchgate.net In the development of Proteolysis Targeting Chimeras (PROTACs), rigid linkers, including those derived from azaspirocycles, have been employed to improve metabolic stability and optimize the three-dimensional orientation of the molecule to facilitate the formation of the crucial ternary complex. sigmaaldrich.comacs.org The defined geometry of azaspirocycles makes them excellent building blocks for creating molecules with precise spatial arrangements. researchgate.net

The rigid, three-dimensional nature of azaspirocycles directly influences a ligand's ability to bind to its target receptor with high affinity and selectivity. mdpi.comarxiv.org By locking the molecule into a specific shape that complements the target's binding site, these scaffolds can lead to more potent and selective interactions. bldpharm.com For example, in the development of Son of Sevenless 1 (SOS1) agonists, a spiro-analogue showed a 3-fold improvement in binding compared to its more flexible counterpart. nih.gov This enhancement was attributed to the increased rigidity of the diazaspiro[3.3]heptane scaffold, leading to a lower entropic penalty and a stronger ionic interaction with the protein. nih.gov

Furthermore, the unique exit vectors provided by spirocyclic scaffolds allow for novel exploration of the chemical space around a core binding motif. This can be instrumental in achieving selectivity between closely related receptor subtypes, a common challenge in drug discovery. By presenting substituents in distinct spatial regions, azaspirocycles can engage with unique sub-pockets in the target receptor that are not accessible to flatter, more flexible molecules, thereby discriminating it from off-target proteins.

Design and Synthesis of Bioactive Azaspirocyclic Compounds

The rational design and synthesis of molecules for therapeutic purposes is a cornerstone of drug discovery. nih.govescholarship.org Azaspirocyclic scaffolds, accessed through versatile intermediates like 7-Azaspiro[3.5]nonane-7-carbonyl chloride, have been successfully incorporated into a range of bioactive compounds, from enzyme inhibitors to receptor modulators.

Enzyme inhibition is a major strategy for therapeutic intervention. youtube.comresearchgate.net The 7-azaspiro[3.5]nonane core has been identified as a lead scaffold in the discovery of novel inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.gov These spirocyclic compounds demonstrated superior potency for FAAH, marking them for further medicinal chemistry optimization. nih.gov

More recently, spirocyclic scaffolds, including 6-azaspiro[3.5]nonane derivatives, were used to design potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. nih.gov Structure-guided design led to the synthesis of a series of inhibitors with submicromolar inhibitory activity against the enzyme. nih.gov The rigid spirocyclic core helped to correctly orient the necessary pharmacophoric elements within the enzyme's active site. nih.gov

Table 1: Inhibitory Activity of Azaspiro[3.5]nonane Derivatives Against Viral Proteases nih.gov
Compound IDAzaspiro ScaffoldSARS-CoV-2 3CLpro IC₅₀ (µM)MERS-CoV 3CLpro IC₅₀ (µM)
7c6-Azaspiro[3.5]nonane0.12 ± 0.011.5 ± 0.2
8c6-Azaspiro[3.5]nonane0.10 ± 0.011.1 ± 0.1
9c6-Azaspiro[3.5]nonane0.076 ± 0.0040.91 ± 0.05
10c6-Azaspiro[3.5]nonane0.062 ± 0.0030.81 ± 0.04
11c6-Azaspiro[3.5]nonane0.098 ± 0.0051.2 ± 0.1

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets. scienceopen.compatsnap.com Molecules that can activate (agonists) or block (antagonists) these receptors are used in a wide range of therapies. nih.govnih.gov The 7-azaspiro[3.5]nonane scaffold has proven to be a valuable core for the development of GPCR modulators.

A notable example is the design and synthesis of a novel class of agonists for GPR119, a GPCR that is a promising target for the treatment of type 2 diabetes. nih.gov Researchers identified the 7-azaspiro[3.5]nonane ring system as a suitable central scaffold. Through systematic optimization of substituents on this core, they developed compound 54g , a potent GPR119 agonist with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models. nih.gov This work highlights the power of the azaspirocyclic scaffold in generating novel and effective GPCR-targeting agents. nih.gov

Table 2: Activity of a 7-Azaspiro[3.5]nonane Derivative as a GPR119 Agonist nih.gov
Compound IDScaffoldTargetHuman GPR119 EC₅₀ (nM)
54g7-Azaspiro[3.5]nonaneGPR1191.6

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of 7-Azaspiro[3.5]nonane Derivatives

The rigid, three-dimensional architecture of the 7-azaspiro[3.5]nonane scaffold has positioned it as a valuable building block in modern medicinal chemistry. Its unique conformational constraints allow for the precise orientation of substituents in three-dimensional space, making it an attractive core for structure-based drug design. Researchers have utilized derivatives of this compound to systematically explore the chemical space around this nucleus, leading to a deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the biological activity of these compounds. Such studies are pivotal in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Elucidation of Key Pharmacophoric Elements within Azaspiro[3.5]nonane Series

Pharmacophore modeling is instrumental in identifying the essential structural features of a molecule that are responsible for its biological activity. For the 7-azaspiro[3.5]nonane series, such studies have been crucial in defining the spatial arrangement of functional groups necessary for molecular recognition at the target protein.

In the development of G protein-coupled receptor 119 (GPR119) agonists, the 7-azaspiro[3.5]nonane core serves as a central scaffold to which various functional groups are appended. nih.gov A key pharmacophoric element is the spirocyclic core itself, which provides a rigid framework that reduces the entropic penalty upon binding to the receptor. This inherent rigidity is a departure from more flexible linear or monocyclic structures, a concept often referred to as "escaping flatland" in medicinal chemistry. researchgate.net

Systematic modifications of the 7-azaspiro[3.5]nonane template have elucidated several critical pharmacophoric features. For instance, in a series of GPR119 agonists, the molecule can be dissected into three main components: a "left-hand" aryl group, the central 7-azaspiro[3.5]nonane linker, and a "right-hand" piperidine N-capping group. nih.gov The optimization of these components has revealed that specific substitutions on the aryl group and the nature of the piperidine cap are crucial for potent agonistic activity.

The 7-azaspiro[3.5]nonane moiety acts as a non-planar bioisosteric replacement for more traditional linkers, such as piperidine. researchgate.net This substitution can lead to improved metabolic stability and pharmacokinetic properties. The spirocyclic nature of the core introduces a well-defined three-dimensional shape that can be exploited to achieve specific interactions with the target protein that may not be possible with flatter molecules.

Analysis of Substituent Effects on Molecular Interactions and Recognition

The systematic introduction of various substituents onto the 7-azaspiro[3.5]nonane framework has allowed for a detailed analysis of their effects on molecular interactions and biological activity. This is a cornerstone of SAR and SPR studies.

In the context of GPR119 agonists, extensive research has been conducted on the "left-hand" aryl group and the "right-hand" piperidine N-capping group, with the 7-azaspiro[3.5]nonane core serving as the central anchor. nih.gov The following tables summarize the findings from these investigations, illustrating the impact of different substituents on the potency of the compounds.

Substituent Effects on the "Right-Hand" Piperidine N-Capping Group

The nature of the substituent on the piperidine ring has a significant impact on the GPR119 agonistic activity. A variety of capping groups have been explored to understand the electronic and steric requirements for optimal receptor engagement.

CompoundR² Group (Piperidine N-Cap)EC₅₀ (nM)
5a-CO₂Et140
5b-SO₂Me50
5c-COMe22
5d-CO-cyclopropyl17

Data sourced from a study on novel GPR119 agonists. nih.gov

As the data indicates, moving from an ethyl carbamate (B1207046) (-CO₂Et) to a methyl sulfone (-SO₂Me) and then to various acyl groups significantly enhances potency. The cyclopropylcarbonyl group provided the most potent compound in this initial series, suggesting that a combination of electronic and conformational features of this group is optimal for interaction with the GPR119 receptor.

Substituent Effects on the "Left-Hand" Aryl Group

Similarly, modifications to the aryl group attached to the 7-azaspiro[3.5]nonane core have been shown to be critical for activity. The electronic nature and substitution pattern on this aromatic ring modulate the compound's interaction with the receptor.

CompoundR³ Group (Aryl Substitution)EC₅₀ (nM)
54a4-Me19
54b4-CN13
54c4-OMe11
54d4-S(O)₂Me3.7
54g3-F, 4-S(O)₂Me1.8

Data sourced from a study on novel GPR119 agonists. nih.gov

The results demonstrate that electron-withdrawing groups at the 4-position of the aryl ring generally lead to increased potency. The methylsulfonyl group (-S(O)₂Me) was particularly effective. Further optimization, such as the introduction of a fluorine atom at the 3-position in conjunction with the 4-methylsulfonyl group, resulted in the most potent compound in the series (54g), with an EC₅₀ of 1.8 nM. nih.gov This highlights the importance of fine-tuning the electronic properties of the aryl ring to maximize interactions within the GPR119 binding pocket.

In addition to GPR119 agonists, the 7-azaspiro[3.5]nonane scaffold has also been identified as a promising core for the development of fatty acid amide hydrolase (FAAH) inhibitors. nih.gov In this context, the spirocyclic core was found to be superior to other spirocyclic systems in terms of potency, further underscoring the privileged nature of this structural motif in medicinal chemistry. nih.gov The carbonyl chloride derivative of 7-azaspiro[3.5]nonane serves as a key reactive intermediate that allows for the facile introduction of the diverse side chains necessary for these detailed SAR and SPR investigations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the intricate three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the 7-Azaspiro[3.5]nonane-7-carbonyl chloride structure.

1H, 13C, and Heteronuclear NMR for Comprehensive Structural Assignments

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclobutane (B1203170) and piperidine (B6355638) rings. The protons on the carbons adjacent to the nitrogen atom (positions 6 and 8) would be significantly deshielded due to the inductive effect of both the nitrogen and the electron-withdrawing carbonyl chloride group, with their signals anticipated to appear in the range of 3.5-4.0 ppm. The protons on the cyclobutane ring (positions 1, 2, and 3) would likely appear as complex multiplets in the upfield region, typical for aliphatic cyclic systems.

In the 13C NMR spectrum, the carbonyl carbon is the most deshielded, with a characteristic chemical shift expected around 165-175 ppm. The spiro carbon (position 4) would be a unique quaternary signal. The carbons adjacent to the nitrogen (C6 and C8) would also be downfield, influenced by the electronegative nitrogen and the carbonyl group.

Predicted NMR Data for this compound

Predicted 1H NMR Chemical Shifts
PositionPredicted δ (ppm)Multiplicity
H6, H83.5 - 4.0Multiplet
H5, H91.8 - 2.2Multiplet
H1, H2, H31.6 - 2.1Multiplet
Predicted 13C NMR Chemical Shifts
PositionPredicted δ (ppm)
C=O165 - 175
C6, C845 - 55
C4 (Spiro)35 - 45
C5, C930 - 40
C1, C325 - 35
C215 - 25

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the molecular framework and stereochemistry. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings within the spin systems of the molecule. Cross-peaks would be expected between the protons on adjacent carbons, for example, between H5/H6 and H8/H9 in the piperidine ring, and among the protons of the cyclobutane ring (H1, H2, H3), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org This technique would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals, confirming the C-H one-bond connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. NOESY would be particularly useful in defining the spatial relationship between the protons of the cyclobutane ring and those of the piperidine ring, helping to establish the preferred conformation of the spiro system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C9H14ClNO), the calculated monoisotopic mass can be compared to the experimental value to confirm the molecular formula. Due to the natural isotopic abundance of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern, providing further confirmation of the presence of a chlorine atom. jove.com

Predicted HRMS Data

Calculated Exact Masses for Molecular Ions
IonMolecular FormulaCalculated Exact Mass (m/z)
[M (35Cl)]+C9H1435ClNO187.0764
[M (37Cl)]+C9H1437ClNO189.0735

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. wikipedia.org The analysis of these fragments provides valuable structural information. For this compound, several fragmentation pathways can be predicted:

Loss of Chlorine: A primary fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a stable acylium ion. libretexts.orglibretexts.org This would result in a prominent peak at m/z 152.0919 (C9H14NO+).

Alpha Cleavage: Cleavage of the bond between the spirocyclic system and the carbonyl group could occur, although the formation of the acylium ion is generally more favorable.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most diagnostic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is expected to appear at a high frequency, typically in the range of 1780-1815 cm-1, which is a characteristic region for acyl chlorides. uobabylon.edu.iqreddit.com Other expected vibrations include C-N stretching, C-H stretching of the aliphatic rings, and the C-Cl stretch. Raman spectroscopy would provide complementary information, particularly for the less polar bonds.

Predicted Vibrational Spectroscopy Data

Characteristic Vibrational Frequencies
Functional GroupVibrational ModePredicted Frequency (cm-1)Expected Intensity
C=O (Acyl Chloride)Stretch1780 - 1815Strong (IR)
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong
C-NStretch1100 - 1300Medium
C-ClStretch600 - 800Medium-Strong

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For this compound, the key structural insights gained from X-ray crystallography would include the conformation of the piperidine and cyclobutane rings. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The analysis would also precisely define the geometry of the N-carbonyl chloride group, including the C-N-C bond angles and the planarity of the amide-like bond, which can be influenced by the steric bulk of the spirocyclic system.

Conformational analysis of the spirocyclic system is a critical aspect. The spiro junction introduces significant rigidity to the molecule. X-ray diffraction data would reveal the relative orientation of the two rings. In the solid state, intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals forces, can influence the observed conformation.

Illustrative Crystallographic Data for a 7-Azaspiro[3.5]nonane Derivative:

While specific crystallographic data for this compound is not publicly available, the following table presents representative data that could be expected for a closely related derivative, illustrating the type of information obtained from an X-ray diffraction study.

ParameterIllustrative Value
Chemical FormulaC9H14ClNO
Formula Weight187.66 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 12.345(3)
α, β, γ (°)90, 109.87(2), 90
Volume (ų)998.7(5)
Z4
Density (calculated)1.248 g/cm³
R-factor (%)4.5

Note: This data is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for its isolation from reaction mixtures and byproducts.

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which is susceptible to hydrolysis, careful method development is crucial. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach.

The purity of this compound can be assessed by injecting a solution of the compound onto an HPLC column. A detector, typically a UV detector, monitors the eluent. A pure compound will ideally show a single peak in the chromatogram. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis.

For preparative HPLC, the same principles are applied on a larger scale to isolate the desired compound from impurities. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined.

Representative HPLC Method Parameters and Findings:

ParameterTypical Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (tR)4.8 min
Purity Assessment>98% (based on peak area integration)

Note: This data is representative and illustrates a typical HPLC method for a compound of similar polarity.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and thermally stable compounds. Due to the reactive nature of the carbonyl chloride group, derivatization might be necessary to improve the compound's volatility and thermal stability, for instance, by converting it to a less reactive ester or amide.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The mass spectrometer provides a mass spectrum for each separated component, which is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern serves as a "fingerprint" that can be used to elucidate the structure of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the spirocyclic rings and the loss of the carbonyl chloride group.

Anticipated GC-MS Fragmentation Data:

m/z ValueProposed Fragment Identity
187/189[M]+• (Molecular ion, showing isotopic pattern for Cl)
152[M - Cl]+
124[M - COCl]+ (Loss of the carbonyl chloride group)
96Fragment corresponding to the azaspiro[3.5]nonane ring
55Fragment from the cyclobutane ring cleavage

Note: This data is a hypothetical prediction of the mass spectrum fragmentation pattern.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of the 7-Azaspiro[3.5]nonane System

The conformational landscape of the 7-azaspiro[3.5]nonane system is primarily dictated by the puckering of the azetidine (B1206935) ring and the chair-boat conformational preference of the piperidine (B6355638) ring. The azetidine ring is known to adopt a puckered conformation to relieve ring strain. The piperidine ring, similar to cyclohexane (B81311), generally favors a chair conformation. acs.org In the 7-azaspiro[3.5]nonane system, the spiro fusion introduces additional rigidity. researchgate.net

Computational studies, typically employing methods like molecular mechanics or density functional theory (DFT), can predict the relative energies of different conformers. For the parent 7-azaspiro[3.5]nonane, the chair conformation of the piperidine ring is expected to be the most stable. The introduction of the bulky and electronegative carbonyl chloride group at the nitrogen atom can influence the conformational equilibrium. It is plausible that the substituent will preferentially occupy an equatorial position to minimize steric hindrance.

Table 1: Illustrative Relative Energies of 7-Azaspiro[3.5]nonane Conformers.
ConformerPiperidine Ring ConformationRelative Energy (kcal/mol)
ChairChair0.00
Twist-BoatTwist-Boat5.50
BoatBoat6.90

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 7-Azaspiro[3.5]nonane-7-carbonyl chloride. nih.govrsc.org Methods such as Density Functional Theory (DFT) can provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential. mdpi.com

The presence of the highly electronegative chlorine and oxygen atoms in the carbonyl chloride group significantly polarizes the molecule. The carbonyl carbon is rendered highly electrophilic, making it susceptible to nucleophilic attack, which is the fundamental basis for its utility in synthesis. The nitrogen atom's lone pair is delocalized into the carbonyl group, influencing its basicity and nucleophilicity.

Table 2: Illustrative Predicted Mulliken Atomic Charges for this compound.
AtomAtomic Charge (a.u.)
Carbonyl Carbon+0.75
Carbonyl Oxygen-0.55
Nitrogen-0.40
Chlorine-0.20

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While this compound is primarily a reactive intermediate, its derivatives are of significant interest in drug discovery. nih.gov Molecular docking and dynamics simulations are computational techniques used to predict how these derivatives might bind to biological targets such as proteins or enzymes. nih.govijper.org

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. For instance, derivatives of the 7-azaspiro[3.5]nonane scaffold have been investigated as agonists for G-protein coupled receptors. nih.gov In such studies, the spirocyclic core helps to position key pharmacophoric groups in the binding pocket of the receptor.

Molecular dynamics simulations can then be used to study the stability of the predicted ligand-receptor complex over time, providing insights into the dynamic nature of the interaction. mdpi.com

Prediction of Spectroscopic Parameters and Reaction Pathways

Quantum chemical calculations can also be employed to predict various spectroscopic parameters, which can aid in the experimental characterization of this compound and its derivatives. mdpi.com For example, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). nih.gov

Furthermore, computational methods can be used to model reaction pathways, for instance, the reaction of this compound with a nucleophile. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to predict the activation energy and thermodynamics of the reaction, providing valuable insights for synthetic chemists. rsc.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways to the 7-Azaspiro[3.5]nonane-7-carbonyl Chloride Scaffold

While established methods for the synthesis of azaspirocycles exist, ongoing research is focused on developing more efficient, versatile, and scalable routes to the 7-azaspiro[3.5]nonane core. Future explorations are likely to concentrate on diversity-oriented synthesis, which allows for the rapid generation of a wide range of analogues from a common intermediate. nih.govacs.org Such strategies are invaluable for creating libraries of compounds for high-throughput screening in drug discovery.

Emerging methodologies, such as visible-light-driven photocatalysis, are also expected to play a significant role in the synthesis of this scaffold. acs.org Photocatalysis offers a greener and more efficient alternative to traditional synthetic methods, often proceeding under mild reaction conditions and with high selectivity. acs.org Additionally, the development of one-pot procedures that minimize purification steps and reduce waste is a key area of interest. mdpi.com

Synthetic ApproachDescriptionPotential Advantages
Diversity-Oriented SynthesisRapid generation of a library of analogues from a common intermediate. nih.govacs.orgEfficient exploration of chemical space for drug discovery.
Visible-Light PhotocatalysisUse of light to drive chemical reactions, often with the aid of a photocatalyst. acs.orgMild reaction conditions, high selectivity, and greener process. acs.org
One-Pot SynthesisMultiple reaction steps are carried out in a single reaction vessel. mdpi.comIncreased efficiency, reduced waste, and lower costs. mdpi.com

Development of Asymmetric Synthesis Approaches for Enantiopure Derivatives

The chirality of drug molecules can have a profound impact on their pharmacological activity. Therefore, the development of asymmetric methods to synthesize enantiomerically pure 7-azaspiro[3.5]nonane derivatives is a critical area of future research. Current strategies often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction. nih.gov

Recent advances in catalysis, such as the use of rhodium complexes for asymmetric cyclopropanations, offer promising avenues for the enantioselective synthesis of spirocycles. acs.org Furthermore, the application of biocatalysis, utilizing enzymes to perform stereoselective transformations, is gaining traction as a green and highly efficient method for producing chiral compounds. chemrxiv.org The development of enzymatic routes to enantiopure 7-azaspiro[3.5]nonane would be a significant step forward.

Asymmetric StrategyDescriptionKey Features
Chiral CatalystsUse of chiral metal complexes (e.g., rhodium) or organocatalysts to induce stereoselectivity. acs.orgHigh efficiency and enantioselectivity. acs.org
BiocatalysisEmployment of enzymes to carry out stereospecific reactions. chemrxiv.orgEnvironmentally friendly, high selectivity, and mild reaction conditions. chemrxiv.org
Chiral Pool SynthesisUtilization of readily available chiral starting materials from nature. nih.govAccess to enantiomerically pure building blocks.

Application in Catalysis and Materials Science

The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold makes it an attractive candidate for applications in catalysis and materials science. Chiral derivatives of this scaffold could be explored as ligands for asymmetric catalysis, where the defined spatial arrangement of coordinating groups can lead to high levels of enantioselectivity in chemical transformations.

In the realm of materials science, "this compound" can be envisioned as a versatile monomer for the synthesis of novel polymers. The reactive carbonyl chloride group can readily participate in polymerization reactions, such as the formation of polyamides. youtube.com The resulting polymers could possess unique properties, including thermal stability and specific molecular recognition capabilities, due to the incorporated spirocyclic units. youtube.com These materials could find applications in areas such as specialty plastics, membranes, and functional coatings. youtube.com

Green Chemistry Considerations in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly influencing the design of synthetic processes in the chemical industry. mdpi.com Future research on "this compound" will likely prioritize the development of more environmentally benign synthetic routes. This includes the use of safer solvents, the reduction of energy consumption, and the minimization of waste.

Expanding the Scope of Derivatization for Enhanced Functionality

The carbonyl chloride group of "this compound" is a highly reactive functional group that serves as a gateway for a wide array of chemical transformations. nih.gov Future research will undoubtedly focus on exploring the full potential of this reactive handle to create a diverse range of derivatives with enhanced functionalities.

By reacting the carbonyl chloride with various nucleophiles, such as amines, alcohols, and thiols, a vast library of amides, esters, and thioesters can be generated. This expanded chemical space will be invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov Derivatization can also be used to introduce specific functionalities, such as fluorescent tags for imaging applications or reactive groups for covalent attachment to biomolecules. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-azaspiro[3.5]nonane-7-carbonyl chloride to improve yield and purity?

  • Methodological Approach :

  • Step 1 : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal intermediates and reaction conditions .
  • Step 2 : Employ orthogonal protecting groups (e.g., tert-butyl carbamates) to stabilize the spirocyclic core during synthesis, as demonstrated for analogous spiro compounds in .
  • Step 3 : Monitor reaction progress via LC-MS and adjust stoichiometry of acylating agents (e.g., phosgene derivatives) to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of the carbonyl chloride group (C=O stretch at ~1800 cm⁻¹) and spirocyclic amine (N-H bend at ~1600 cm⁻¹) .
  • NMR : Use 13C^{13}\text{C} NMR to resolve sp3^3-hybridized carbons in the spiro system and 1H^{1}\text{H} NMR to detect coupling between the azaspiro ring protons.
  • HRMS : Validate molecular weight and fragmentation patterns against computational predictions .

Q. How does the reactivity of this compound compare to non-spirocyclic acyl chlorides in nucleophilic substitutions?

  • Methodological Answer :

  • Comparative Kinetics : Conduct parallel reactions with benzoyl chloride and monitor reaction rates via UV-Vis spectroscopy. The steric hindrance of the spiro system may reduce reactivity by 20–30% compared to linear analogs.
  • DFT Calculations : Model transition states to explain steric and electronic effects .

Advanced Research Questions

Q. What computational strategies can predict the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis) under different humidity and temperature conditions .
  • Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life data from short-term thermal stress experiments .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Approach :

  • Factorial Design : Systematically vary solvent polarity (e.g., dichloromethane vs. THF) and temperature to identify outliers .
  • Hansen Solubility Parameters : Correlate experimental solubility with calculated parameters to refine predictive models .

Q. What synthetic routes enable selective functionalization of the azaspiro ring without compromising the carbonyl chloride group?

  • Methodological Answer :

  • Protection-Deprotection Strategies : Temporarily mask the carbonyl chloride with trimethylsilyl groups during ring functionalization .
  • Cross-Coupling Catalysis : Use palladium-mediated reactions (e.g., Buchwald-Hartwig amination) to modify the spirocyclic amine while preserving the acyl chloride .

Q. How can impurities in this compound batches be traced to specific reaction steps?

  • Methodological Approach :

  • LC-MS/MS with Isotopic Labeling : Spike reactions with 13C^{13}\text{C}-labeled reagents to track impurity formation .
  • Reaction Profiling : Use in-situ IR spectroscopy to detect intermediates leading to byproducts (e.g., hydrolyzed carboxylic acids) .

Safety and Hazard Mitigation

Q. What protocols minimize risks when handling this compound in large-scale reactions?

  • Methodological Answer :

  • Engineering Controls : Use closed-system reactors with inert gas purging to prevent moisture ingress .
  • PPE : Wear acid-resistant gloves (e.g., Silver Shield®) and full-face respirators compliant with H319/H335 hazard codes .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of kinetic data for reactions involving this compound?

  • Methodological Answer :

  • Standardized Data Logging : Use electronic lab notebooks (ELNs) with metadata tagging for reaction conditions (e.g., humidity, stir rate) .
  • Interlaboratory Studies : Share batches of the compound with collaborating labs to validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.